1-(Isoquinolin-4-yl)pent-1-en-3-one
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Overview
Description
1-(Isoquinolin-4-yl)pent-1-en-3-one is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Isoquinolin-4-yl)pent-1-en-3-one can be achieved through several synthetic routes. One common method involves the condensation of isoquinoline with a suitable aldehyde or ketone under acidic or basic conditions. The reaction typically requires a catalyst, such as p-toluenesulfonic acid or sodium hydroxide, and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions: 1-(Isoquinolin-4-yl)pent-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated isoquinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and antioxidant properties.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(Isoquinolin-4-yl)pent-1-en-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including cell cycle arrest, apoptosis, or inhibition of microbial growth.
Comparison with Similar Compounds
- 1-(Isoquinolin-3-yl)pent-1-en-3-one
- 1-(Isoquinolin-2-yl)pent-1-en-3-one
- 1-(Isoquinolin-1-yl)pent-1-en-3-one
Comparison: 1-(Isoquinolin-4-yl)pent-1-en-3-one is unique due to the position of the isoquinoline ring attachment, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials, making it a valuable candidate for further research and development.
Properties
CAS No. |
921206-20-4 |
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Molecular Formula |
C14H13NO |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
1-isoquinolin-4-ylpent-1-en-3-one |
InChI |
InChI=1S/C14H13NO/c1-2-13(16)8-7-12-10-15-9-11-5-3-4-6-14(11)12/h3-10H,2H2,1H3 |
InChI Key |
AJMQHMDNHFGKDG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C=CC1=CN=CC2=CC=CC=C21 |
Origin of Product |
United States |
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